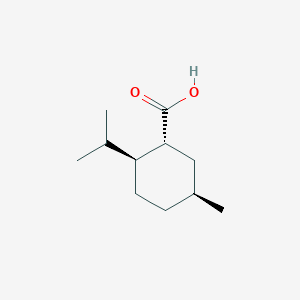
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, where its chiral nature is crucial for the production of enantiomerically pure drugs. Additionally, it finds applications in the development of fine chemicals and as a precursor in various organic synthesis reactions .
Wirkmechanismus
The mechanism by which rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound in its active form. The pathways involved in its mechanism of action are typically related to its role as a building block in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rac-(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid include other chiral cyclohexane derivatives, such as (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate .
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .
Eigenschaften
IUPAC Name |
(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVSUVYRIVXDBK-LPEHRKFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
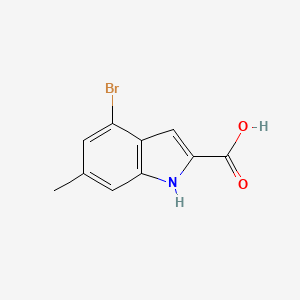
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)
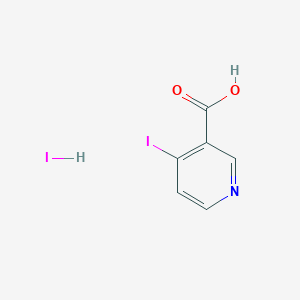
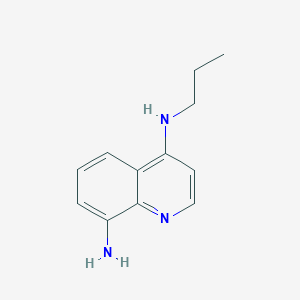
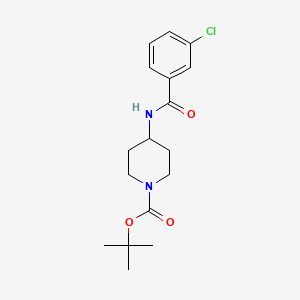
![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)
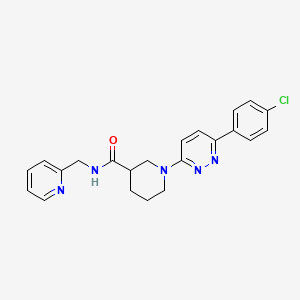
![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)
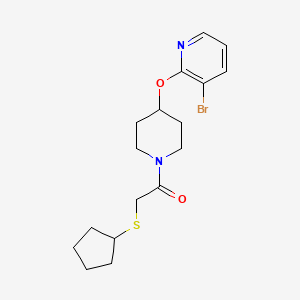
![METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B2912369.png)
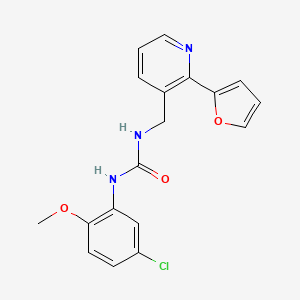
![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)
![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)
